"Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate" properties
"Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate" properties
An In-Depth Technical Guide to the Anticipated Properties and Synthesis of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
Disclaimer: Direct experimental data for Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate (CAS No. 113589-26-7) is scarce in publicly accessible literature. This guide has been meticulously compiled by synthesizing information from structurally analogous compounds and established principles of thiophene chemistry. All properties and protocols should be considered predictive and require experimental validation.
Introduction
Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate is a polysubstituted thiophene derivative of significant interest to researchers in medicinal chemistry and materials science. The thiophene scaffold is a well-known pharmacophore and a key component in various organic electronic materials. The specific arrangement of a bromo, a hydroxy, a methyl, and a methyl carboxylate group on this heterocyclic core suggests a versatile building block with multiple reactive sites for further chemical elaboration. This guide provides a comprehensive overview of the anticipated physicochemical properties, a plausible synthetic route, and the expected reactivity of this compound, offering valuable insights for its synthesis and application in research and development.
Predicted Physicochemical and Spectroscopic Properties
The properties of the title compound have been inferred from data available for its close structural analogs. These predictions provide a baseline for its characterization.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Analog Data Source |
| Molecular Formula | C₇H₇BrO₃S | Based on chemical structure. |
| Molecular Weight | 251.10 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Analogy with similar substituted thiophenes. |
| Melting Point | 80-90 °C | Inferred from the melting point of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate (79-80 °C)[1], with an expected slight increase due to the additional methyl group. |
| Boiling Point | > 250 °C (decomposes) | Extrapolated from related compounds; high substitution level may lead to decomposition before boiling. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., acetone, chloroform, ethyl acetate) | General solubility characteristics of similar organic compounds. |
| pKa | ~7.5 - 8.5 | The hydroxy group is expected to be weakly acidic, with the pKa influenced by the electron-withdrawing carboxylate and bromine, and the electron-donating methyl group. This is in line with the predicted pKa of a similar compound[1]. |
Spectroscopic Profile:
The anticipated spectroscopic data is crucial for the identification and characterization of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate.
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¹H NMR (in CDCl₃, predicted):
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δ ~ 3.9 ppm (s, 3H): Protons of the methyl ester group (-OCH₃).
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δ ~ 2.4 ppm (s, 3H): Protons of the methyl group at the C5 position.
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δ ~ 5.0-6.0 ppm (br s, 1H): Proton of the hydroxyl group (-OH), which may be exchangeable with D₂O. The chemical shift can vary depending on concentration and solvent.
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¹³C NMR (in CDCl₃, predicted):
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δ ~ 165-170 ppm: Carbonyl carbon of the ester.
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δ ~ 150-155 ppm: Carbon bearing the hydroxyl group (C3).
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δ ~ 130-135 ppm: Carbon bearing the methyl group (C5).
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δ ~ 120-125 ppm: Carbon bearing the carboxylate group (C2).
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δ ~ 110-115 ppm: Carbon bearing the bromine atom (C4).
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δ ~ 52-55 ppm: Methyl carbon of the ester.
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δ ~ 15-20 ppm: Methyl carbon at the C5 position.
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Infrared (IR) Spectroscopy (KBr pellet, predicted):
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~3400-3200 cm⁻¹ (broad): O-H stretching of the hydroxyl group.
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~3100 cm⁻¹: C-H stretching of the aromatic ring (if any C-H bonds were present, however, this molecule is fully substituted on the ring).
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~2950 cm⁻¹: C-H stretching of the methyl groups.
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~1720-1700 cm⁻¹: C=O stretching of the ester carbonyl group.
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~1550-1450 cm⁻¹: C=C stretching vibrations of the thiophene ring.
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~1250 cm⁻¹: C-O stretching of the ester.
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~700-600 cm⁻¹: C-Br stretching.
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Mass Spectrometry (MS):
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The molecular ion peak [M]⁺ would be observed at m/z 250 and 252 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.
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Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and cleavage of the bromine atom.
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Proposed Synthesis Pathway
A plausible synthetic route to Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate can be envisioned starting from a suitable precursor, likely through a multi-step process involving the construction of the thiophene ring followed by functional group interconversions. The Fiesselmann thiophene synthesis provides a strong foundation for constructing the 3-hydroxythiophene-2-carboxylate core[1][2].
Overall Reaction Scheme:
Caption: Proposed synthetic pathway for Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate.
Experimental Protocol:
Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate
This step utilizes the Fiesselmann thiophene synthesis[1][2].
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To a solution of sodium methoxide in methanol, add methyl thioglycolate dropwise at 0 °C.
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After stirring for 30 minutes, add methyl propiolate dropwise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield Methyl 3-hydroxythiophene-2-carboxylate.
Step 2: Synthesis of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
This step involves the electrophilic bromination of the thiophene ring.
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Dissolve Methyl 3-hydroxythiophene-2-carboxylate in acetonitrile.
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Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. The use of two equivalents of NBS is expected to lead to dibromination at the electron-rich 4 and 5 positions.
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Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
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Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography to obtain Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate.
Step 3: Synthesis of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
This final step involves a selective metal-halogen exchange followed by quenching with an electrophile (methyl iodide). The bromine at the 5-position is generally more reactive towards lithiation than the bromine at the 4-position[3].
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Dissolve Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
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Slowly add one equivalent of n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -78 °C. This is expected to selectively replace the bromine at the 5-position with lithium.
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After stirring for 1 hour at -78 °C, add an excess of methyl iodide to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
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Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the final product by column chromatography on silica gel to yield Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate.
Anticipated Reactivity
The reactivity of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate is governed by the interplay of its functional groups.
Caption: A map of the potential reactive sites on the target molecule.
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The Hydroxyl Group (C3-OH): This group can undergo O-alkylation or O-acylation to introduce a variety of substituents. It also directs electrophilic substitution to the ortho and para positions, although in this fully substituted ring, its electronic influence is still significant.
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The Bromo Group (C4-Br): The bromine atom is a versatile handle for cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups. It can also be subjected to metal-halogen exchange for the introduction of other functional groups.
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The Methyl Ester Group (C2-COOCH₃): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives.
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The Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or a sulfone under controlled conditions, which can significantly alter the electronic properties and reactivity of the molecule[4].
Conclusion
While direct experimental data remains to be published, this in-depth technical guide provides a robust, scientifically-grounded framework for the synthesis and characterization of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate. The proposed synthetic pathway is based on well-established reactions in thiophene chemistry, and the predicted properties and reactivity profile offer a solid starting point for researchers aiming to work with this promising molecule. Experimental validation of the information presented herein will be a valuable contribution to the field of heterocyclic chemistry.
References
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PubChem. Methyl 4-bromo-3-hydroxythiophene-2-carboxylate. National Center for Biotechnology Information. [Link]
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Wikipedia. Gewald reaction. [Link]
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Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Wikipedia. Fiesselmann thiophene synthesis. [Link]
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Youssef, K., Allain, M., Cauchy, T., & Gohier, F. (2023). Dimerization reactions with oxidized brominated thiophenes. RSC Advances, 13(13), 8635-8639. [Link]





